4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid
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Overview
Description
4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system, and a benzoic acid moiety, which is a common functional group in organic chemistry.
Preparation Methods
The synthesis of 4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine core is known to interact with various biological targets, leading to the modulation of signaling pathways and cellular processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid include other imidazo[1,2-a]pyrazine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds have similar structural features and biological activities.
Imidazo[1,2-a]pyrimidines: These derivatives are also known for their diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoic acid moiety, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[3-(3,5-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H18N4O2/c1-13-9-14(2)11-17(10-13)23-20-19(24-18-12-22-7-8-25(18)20)15-3-5-16(6-4-15)21(26)27/h3-12,23H,1-2H3,(H,26,27) |
InChI Key |
DVRYBZYSPRYJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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